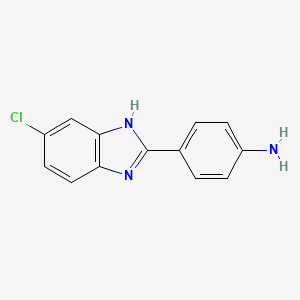

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine (also known as 5-Chloro-1H-benzoimidazol-2-yl)-phenyl-4-amine) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis has been simplified over the years.

Aplicaciones Científicas De Investigación

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and screened for their antihypertensive activity. A study conducted by Sharma, Kohli, and Sharma (2010) elaborated on the synthesis of benzimidazole derivatives incorporating a biphenyl tetrazole ring, showing significant antihypertensive effects. These compounds were synthesized through a condensation process and characterized by IR, NMR, and mass spectroscopy, demonstrating their potential in blood pressure regulation Sharma, M. C., Kohli, D., & Sharma, S. (2010). International Journal of Drug Delivery.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively explored. Krishnanjaneyulu et al. (2014) reported on the synthesis of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. These compounds demonstrated effective antibacterial and antifungal activities against various human pathogenic microorganisms. The presence of an electron-withdrawing group was found to enhance the activity, suggesting a structural activity relationship Krishnanjaneyulu, I., Saravanan, G., Vamsi, J., Supriya, P., Bhavana, J. U., & Kumar, M. V. S. (2014). Journal of Advanced Pharmaceutical Technology & Research.

Anticancer Evaluation

Benzimidazole derivatives have been evaluated for their potential anticancer activities. Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives and assessed their in vitro anticancer activity across various cell lines. Their findings indicate significant activity against breast cancer cell lines, underscoring the therapeutic potential of these compounds in oncology Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M. (2014). Arabian Journal of Chemistry.

Insecticidal Activity

Research by Sharma and Jain (2013) highlights the insecticidal properties of benzimidazole derivatives. They synthesized novel heterocyclic compounds incorporating the benzimidazole moiety and evaluated their effectiveness against the American cockroach, Periplaneta americana. The compounds exhibited excellent insecticidal activity, offering new avenues for pest control Sharma, K., & Jain, R. (2013). Turkish Journal of Chemistry.

Propiedades

IUPAC Name |

4-(6-chloro-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPVLWGRMFCML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356836 |

Source

|

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

CAS RN |

39861-21-7 |

Source

|

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)